ML 10302 塩酸塩

説明

ML 10302 塩酸塩は、5-ヒドロキシトリプトファン4受容体(5-HT4受容体)の強力で選択的なアゴニストです。 有効濃度(EC50)は4ナノモルであり、5-ヒドロキシトリプトファン3受容体(5-HT3受容体)に対して680倍以上の選択性を示します 。 この化合物は、主に胃腸運動や認知機能など、さまざまな生理学的プロセスに関与する5-HT4受容体の効果を研究するために、科学研究で使用されています .

2. 製法

合成ルートと反応条件: ML 10302 塩酸塩の合成は、通常、4-アミノ-5-クロロ-2-メトキシ安息香酸と1-(2-クロロエチル)ピペリジンのエステル化によって行われます。 反応は、高い収率と純度を確保するために、制御された条件下で行われます .

工業生産方法: ML 10302 塩酸塩の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、最終製品の均一性と純度を維持するための厳格な品質管理措置が含まれます。 この化合物は、通常、汚染を防ぎ、安全を確保するために、制御された環境で製造されます .

科学的研究の応用

ML 10302 hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used to study the binding affinity and selectivity of 5-HT4 receptor agonists.

Biology: Researchers use it to investigate the role of the 5-HT4 receptor in physiological processes such as gastrointestinal motility and cognitive functions.

Medicine: ML 10302 hydrochloride is studied for its potential therapeutic effects in conditions like Alzheimer’s disease, where it has been shown to increase levels of the soluble form of amyloid precursor protein in the cortex

Industry: The compound is used in the development of new drugs targeting the 5-HT4 receptor.

作用機序

ML 10302 塩酸塩は、5-HT4受容体に選択的に結合して活性化することで効果を発揮します。 この活性化は、下流のシグナル伝達経路の刺激につながり、胃腸運動の増加と認知機能の強化につながる可能性があります 。 アルツハイマー病の文脈では、ML 10302 塩酸塩は、神経保護効果があるとされている、可溶性アミロイド前駆体タンパク質のレベルを増加させることが示されています .

類似化合物:

ML 10302: ML 10302 塩酸塩の非塩酸塩形態であり、5-HT4受容体アゴニストとしても機能します.

その他の5-HT4受容体アゴニスト: シザプリドやテガセロドなどの化合物は、5-HT4受容体を標的としますが、選択性や有効性のプロファイルが異なる可能性があります.

独自性: ML 10302 塩酸塩は、5-HT4受容体に対する高い選択性と強力なアゴニスト活性により、独自性を持っています。 これは、5-HT4受容体とその関連する生理学的および病理学的プロセスに焦点を当てた研究における貴重なツールとなっています .

生化学分析

Biochemical Properties

ML 10302 Hydrochloride interacts with the 5-HT4 receptor, a subtype of the serotonin receptor . It acts as an agonist, meaning it binds to this receptor and activates it . The nature of this interaction is characterized by high affinity and selectivity .

Cellular Effects

ML 10302 Hydrochloride influences cell function by activating the 5-HT4 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease .

Molecular Mechanism

The mechanism of action of ML 10302 Hydrochloride involves binding to the 5-HT4 receptor . This binding activates the receptor, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

The effects of ML 10302 Hydrochloride can change over time in laboratory settings . For example, it has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of ML 10302 Hydrochloride can vary with different dosages in animal models . For example, it has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease at a dosage of 20 mg/kg .

Metabolic Pathways

Its primary action is as an agonist of the 5-HT4 receptor .

Transport and Distribution

Its primary action is as an agonist of the 5-HT4 receptor .

Subcellular Localization

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ML 10302 hydrochloride typically involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 1-(2-chloroethyl)piperidine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of ML 10302 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the final product. The compound is usually produced in a controlled environment to prevent contamination and ensure safety .

化学反応の分析

反応の種類: ML 10302 塩酸塩は、主にベンゼン環上のアミノ基やメトキシ基などの反応性官能基の存在により、置換反応を起こします .

一般的な試薬と条件:

置換反応: これらの反応は、多くの場合、塩基性条件下で、水酸化物イオンやアミンなどの求核剤を含む反応です。

酸化および還元反応: ML 10302 塩酸塩は、それほど一般的ではありませんが、特定の条件下で酸化および還元反応を受ける可能性があります。これは、通常、強力な酸化剤または還元剤を含む反応です.

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、ML 10302 塩酸塩のさまざまな置換誘導体を生成する可能性があります .

4. 科学研究の用途

ML 10302 塩酸塩は、科学研究において幅広い用途を持っています。

化学: 5-HT4受容体アゴニストの結合親和性と選択性を研究するために使用されます。

生物学: 研究者は、胃腸運動や認知機能などの生理学的プロセスにおける5-HT4受容体の役割を調べるために、これを利用しています。

医学: ML 10302 塩酸塩は、アルツハイマー病などの病状における治療効果の可能性について研究されています。アルツハイマー病では、皮質中の可溶性アミロイド前駆体タンパク質のレベルを増加させることが示されています

類似化合物との比較

ML 10302: The non-hydrochloride form of ML 10302 hydrochloride, which also acts as a 5-HT4 receptor agonist.

Other 5-HT4 Receptor Agonists: Compounds such as cisapride and tegaserod, which also target the 5-HT4 receptor but may have different selectivity and efficacy profiles.

Uniqueness: ML 10302 hydrochloride is unique due to its high selectivity for the 5-HT4 receptor and its potent agonistic activity. This makes it a valuable tool in research focused on the 5-HT4 receptor and its associated physiological and pathological processes .

生物活性

2-Piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate; hydrochloride, also known by its CAS number 186826-17-5, is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

The molecular formula of 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate; hydrochloride is with a molecular weight of 320.22 g/mol. Its structure includes a piperidine ring, which is frequently associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In one study, derivatives of piperidine were synthesized and tested against several bacterial strains. The results showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains . This suggests that the piperidine moiety may enhance the antibacterial efficacy of the compound.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Anti-inflammatory and Anticancer Properties

Several studies have highlighted the anti-inflammatory and anticancer activities of piperidine derivatives. For instance, compounds bearing similar structural features have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . Additionally, they have shown potential in anticancer applications by inducing apoptosis in various cancer cell lines .

The biological activity of 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate; hydrochloride is likely mediated through multiple mechanisms:

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes may underlie its pharmacological effects. For example, docking studies have demonstrated interactions with amino acids in target proteins, suggesting a mechanism for its enzyme inhibitory activity .

- Modulation of Signaling Pathways : By inhibiting enzymes like AChE or modulating inflammatory pathways, the compound may influence various cellular signaling cascades that are critical in disease progression.

Case Studies

Recent case studies have further elucidated the biological activity of this compound:

- Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested for their antibacterial properties. Among them, several compounds demonstrated significant inhibition against Bacillus subtilis, supporting the hypothesis that structural modifications can enhance antimicrobial activity .

- Evaluation as an AChE Inhibitor : In vitro studies showed that certain derivatives exhibited strong AChE inhibitory activity, indicating their potential utility in treating neurodegenerative diseases .

Data Summary Table

| Property | Observation |

|---|---|

| Molecular Formula | C15H21ClN2O3 |

| Molecular Weight | 320.22 g/mol |

| Antibacterial Activity | Moderate to strong against Salmonella and Bacillus |

| AChE Inhibition | Significant inhibitory effects observed |

| Anti-inflammatory Activity | Modulation of pro-inflammatory cytokines |

| Anticancer Activity | Induction of apoptosis in cancer cell lines |

特性

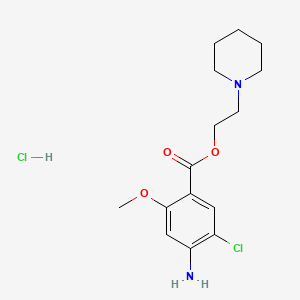

IUPAC Name |

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLRTSYSGOFQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719340 | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186826-17-5 | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。